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Compound Name: CK1-IN-4
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For Researchers, Scientists, and Drug Development Professionals

Abstract

CK1-IN-4, also identified as compound 59 in recent literature, is a selective inhibitor of Casein
Kinase 1 Delta (CK1d).[1][2] This technical guide provides a comprehensive overview of its
chemical structure, properties, and biological activity. Detailed experimental protocols for its
characterization and a summary of its potential therapeutic applications in neurodegenerative
diseases are presented to facilitate further research and development.

Chemical Structure and Properties

CK1-IN-4 belongs to the 7-amino-[1][3][4]triazolo[1,5-a][1][5][6]triazine class of compounds. Its
chemical identity and key physicochemical properties are summarized below.
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Property Value Source

5-((2-methoxyethyl)amino)-2-
(thiophen-2-y1)-[1][3]

IUPAC Name ) o Grieco et al., 2024
[4]triazolo[1,5-a][1][5][6]triazin-
7-amine
Molecular Formula C11H12N8OS Grieco et al., 2024
Molecular Weight 304.33 g/mol Grieco et al., 2024
Appearance Solid [3]

COCCNclnc(nc2c(n1)n(C)n=c ]
SMILES Grieco et al., 2024
2-c3cccs3)N

Biological Activity and Mechanism of Action

CK1-IN-4 is an ATP-competitive inhibitor of CK1d with an IC50 of 2.74 pM.[1][3] The Casein
Kinase 1 (CK1) family of serine/threonine kinases are ubiquitously expressed and involved in a
multitude of cellular processes, including Wnt signaling, circadian rhythms, and DNA repair.[2]
[4] Dysregulation of CK1 isoforms, particularly CK1d, has been implicated in the
pathophysiology of various diseases, including cancer and neurodegenerative disorders.[7]

CK1-IN-4 exerts its inhibitory effect by competing with ATP for binding to the active site of the
CK10 enzyme. This inhibition can modulate downstream signaling pathways regulated by
CK15o.

Signaling Pathway Context

The dysregulation of CK14 is linked to neurodegenerative diseases such as Alzheimer's,
Parkinson's, and Amyotrophic Lateral Sclerosis (ALS).[7] CK1d is known to phosphorylate key
proteins involved in these conditions. Inhibition of CK1& by compounds like CK1-IN-4 is a
potential therapeutic strategy to mitigate the pathological effects of its overactivity.
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Fig. 1: CK19 signaling and inhibition by CK1-IN-4.

Experimental Protocols

The following are detailed methodologies for key experiments involving CK1-IN-4, based on
published research.

In Vitro CK10 Kinase Assay

This protocol is designed to determine the inhibitory activity of CK1-IN-4 against CK14.
Materials:

o Recombinant human CK1d enzyme
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CK1tide substrate peptide (RRKDLHDDEEDEAMSITA)

CK1-IN-4 (dissolved in DMSO)

Kinase buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)

[y-32P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

P81 phosphocellulose paper or appropriate 96-well plates
Procedure:

o Prepare serial dilutions of CK1-IN-4 in kinase buffer. The final DMSO concentration should
be kept constant (e.g., <1%).

 In areaction well, combine the CK1d enzyme, CK1tide substrate, and the diluted CK1-IN-4
or vehicle (DMSO) control.

« Initiate the kinase reaction by adding ATP (containing [y-32P]ATP for radiometric assay, or
unlabeled ATP for ADP-Glo™ assay).

 Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

» Stop the reaction. For the radiometric assay, spot the reaction mixture onto P81 paper and
wash extensively with phosphoric acid.[4][6][8] For the ADP-Glo™ assay, add the ADP-Glo™
reagent according to the manufacturer's instructions.

o Quantify the incorporated radioactivity using a scintillation counter or the luminescent signal
using a plate reader.

o Calculate the percent inhibition for each CK1-IN-4 concentration relative to the vehicle
control and determine the IC50 value by fitting the data to a dose-response curve.
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Fig. 2: In vitro kinase assay workflow.

Neuroprotection Assay in SH-SY5Y Cells

This assay evaluates the neuroprotective effect of CK1-IN-4 against ethacrynic acid-induced

toxicity in the human neuroblastoma cell line SH-SY5Y.[9]

Materials:
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e SH-SY5Y human neuroblastoma cells

e Cell culture medium (e.g., DMEM/F12 with 10% FBS)

o Ethacrynic acid (EA)

e CK1-IN-4 (dissolved in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
« DMSO

Procedure:

e Seed SH-SY5Y cells in a 96-well plate at an appropriate density (e.g., 1 x 10* cells/well) and
allow them to adhere overnight.

o Pre-treat the cells with various concentrations of CK1-IN-4 for a specified period (e.g., 1
hour).

 Induce neurotoxicity by adding ethacrynic acid to the culture medium at a final concentration
known to cause cell death (e.g., 40 uM).[9]

e |ncubate the cells for 24 hours.

e Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 3-4
hours at 37°C.

e Remove the MTT solution and dissolve the formazan crystals in DMSO.
e Measure the absorbance at 570 nm using a microplate reader.

o Calculate cell viability as a percentage of the untreated control and compare the viability of
cells treated with EA alone to those co-treated with EA and CK1-IN-4.
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Fig. 3: Neuroprotection assay workflow.

Summary and Future Directions

CK1-IN-4 is a promising inhibitor of CK1d with demonstrated neuroprotective effects in a
cellular model. Its well-defined chemical structure and properties provide a solid foundation for
further investigation. Future research should focus on optimizing its potency and selectivity,
evaluating its efficacy in in vivo models of neurodegenerative diseases, and exploring its
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pharmacokinetic and pharmacodynamic profiles. The experimental protocols detailed in this
guide offer a starting point for researchers to further characterize and develop CK1-IN-4 and
related compounds as potential therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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